molecular formula C13H13F2N B2577404 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene CAS No. 2031260-59-8

3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene

Cat. No.: B2577404
CAS No.: 2031260-59-8
M. Wt: 221.251
InChI Key: GFSSSOPOQZCBMQ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1-azabicyclo[222]oct-2-ene is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene typically involves the reaction of a suitable azabicyclo[2.2.2]oct-2-ene precursor with a difluorophenyl reagent. One common method involves the use of a Diels-Alder reaction, where the azabicyclo compound reacts with a difluorophenyl-substituted diene under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones or alcohols, while reduction can produce difluorophenyl-substituted amines or hydrocarbons .

Mechanism of Action

The mechanism by which 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene exerts its effects involves interactions with specific molecular targets. The difluorophenyl group enhances the compound’s ability to engage in π-π interactions and hydrogen bonding, which are crucial for its activity. The azabicyclo structure provides rigidity, allowing for precise spatial orientation of functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-10-1-2-11(13(15)7-10)12-8-16-5-3-9(12)4-6-16/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSSSOPOQZCBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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